molecular formula C6H9F2N3 B6158167 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 1697295-22-9

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No. B6158167
CAS RN: 1697295-22-9
M. Wt: 161.2
InChI Key:
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Description

2,2-Difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, or 2,2-DFI, is an organic compound with a wide range of applications in scientific research. It is a versatile and effective reagent used in organic synthesis, and has been used for a variety of tasks, such as the synthesis of heterocyclic compounds, the preparation of organophosphorus compounds, and the preparation of new materials. It is also an important tool for the study of biochemical and physiological effects, and has been used in the development of drugs and other therapeutic agents.

Mechanism of Action

2,2-DFI is an effective reagent for the synthesis of heterocyclic compounds, organophosphorus compounds, and new materials. It has a low reactivity, which makes it a useful reagent for a variety of reactions. It is also an effective catalyst for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2,2-DFI has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs and other therapeutic agents on the body, and has been used to study the effects of certain compounds on the metabolism of cells. It has also been used to study the effects of certain compounds on the immune system, and to study the effects of certain compounds on the development of cancer.

Advantages and Limitations for Lab Experiments

2,2-DFI has a number of advantages for lab experiments. It is a low-cost reagent, and it is relatively easy to use and handle. It is also a versatile reagent, which can be used for a variety of reactions. However, it has some limitations. It has a low reactivity, which can make it difficult to use for some reactions. It is also sensitive to light and moisture, which can make it difficult to store and use.

Future Directions

2,2-DFI has a number of potential applications in the future. It could be used to develop new drugs and other therapeutic agents. It could also be used to study the effects of certain compounds on the metabolism of cells, and to study the effects of certain compounds on the immune system. It could also be used to study the effects of certain compounds on the development of cancer. Additionally, it could be used to develop new materials, and to study the effects of certain compounds on the environment.

Synthesis Methods

2,2-DFI is synthesized through a variety of methods, including the reaction of 1-methyl-1H-imidazole with difluoromethyltrimethylammonium chloride, the reaction of 1-methyl-1H-imidazole with difluoromethyltrimethylammonium iodide, and the reaction of 1-methyl-1H-imidazole with difluoromethyltrimethylammonium bromide. Each of these methods involves the formation of an intermediate, which is then reacted with difluoromethyltrimethylammonium chloride, iodide, or bromide to form 2,2-DFI.

Scientific Research Applications

2,2-DFI has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used to prepare a variety of heterocyclic compounds, organophosphorus compounds, and new materials. It is also used as a tool to study biochemical and physiological effects, and has been used in the development of drugs and other therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves the reaction of 2,2-difluoroethanamine with 1-methyl-1H-imidazole in the presence of a suitable solvent and a base.", "Starting Materials": [ "2,2-difluoroethanamine", "1-methyl-1H-imidazole", "Suitable solvent", "Base" ], "Reaction": [ "Step 1: Dissolve 2,2-difluoroethanamine in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Add 1-methyl-1H-imidazole to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1697295-22-9

Molecular Formula

C6H9F2N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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